molecular formula C18H18OS B13088643 4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde

4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13088643
M. Wt: 282.4 g/mol
InChI Key: LUKIVWBTBIFSSA-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-(3,4-dimethylphenyl)propanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 3-(3,4-dimethylphenyl)propanoic acid with thiobenzaldehyde under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Common synthetic routes involve:

    Esterification: Converting 3-(3,4-dimethylphenyl)propanoic acid to its ester form.

    Thioester Formation: Reacting the ester with thiobenzaldehyde in the presence of a catalyst such as palladium or nickel.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiobenzaldehyde group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, nickel, or other transition metals.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but with methoxy groups instead of methyl groups.

    4-[3-(3,4-Dihydroxyphenyl)propanoyl]-3,5-dihydroxyphenyl β-D-glucopyranoside: Contains hydroxyl groups and a glucopyranoside moiety.

Uniqueness

4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is unique due to its specific combination of a thiobenzaldehyde group and a 3-(3,4-dimethylphenyl)propanoyl moiety, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C18H18OS

Molecular Weight

282.4 g/mol

IUPAC Name

4-[3-(3,4-dimethylphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C18H18OS/c1-13-3-4-15(11-14(13)2)7-10-18(19)17-8-5-16(12-20)6-9-17/h3-6,8-9,11-12H,7,10H2,1-2H3

InChI Key

LUKIVWBTBIFSSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)C=S)C

Origin of Product

United States

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